Tert-butyl 4-(6-bromo-5-methoxypyridin-3-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(6-bromo-5-methoxypyridin-3-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and a pyridyl group The presence of bromine and methoxy groups on the pyridyl ring adds to its chemical diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(6-bromo-5-methoxypyridin-3-yl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Pyridyl Group: The pyridyl group can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.
Bromination and Methoxylation: The bromine and methoxy groups can be introduced through electrophilic aromatic substitution reactions.
Protection with Tert-butoxycarbonyl Group: The final step involves the protection of the piperazine nitrogen with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl or carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of de-brominated derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Tert-butyl 4-(6-bromo-5-methoxypyridin-3-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(6-bromo-5-methoxypyridin-3-yl)piperazine-1-carboxylate depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butoxycarbonyl-1-(6-chloro-5-methoxy-3-pyridyl)-piperazine: Similar structure but with a chlorine atom instead of bromine.
4-Tert-butoxycarbonyl-1-(6-bromo-3-pyridyl)-piperazine: Lacks the methoxy group.
4-Tert-butoxycarbonyl-1-(5-methoxy-3-pyridyl)-piperazine: Lacks the bromine atom.
Uniqueness
The unique combination of the tert-butoxycarbonyl group, bromine, and methoxy groups on the piperazine and pyridyl rings makes Tert-butyl 4-(6-bromo-5-methoxypyridin-3-yl)piperazine-1-carboxylate distinct. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
412347-36-5 |
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Molecular Formula |
C15H22BrN3O3 |
Molecular Weight |
372.26 g/mol |
IUPAC Name |
tert-butyl 4-(6-bromo-5-methoxypyridin-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H22BrN3O3/c1-15(2,3)22-14(20)19-7-5-18(6-8-19)11-9-12(21-4)13(16)17-10-11/h9-10H,5-8H2,1-4H3 |
InChI Key |
YKQBYKMGXHNMPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(N=C2)Br)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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